[1-(hydroxymethyl)-2-methylcyclopropyl]methanol
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Overview
Description
[1-(hydroxymethyl)-2-methylcyclopropyl]methanol: is a chemical compound with the molecular formula C6H12O2 It is a derivative of cyclopropane, featuring two hydroxymethyl groups attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(hydroxymethyl)-2-methylcyclopropyl]methanol typically involves the reaction of cyclopropane derivatives with formaldehyde under basic conditions. One common method is the hydroxymethylation of cyclopropane using aqueous formaldehyde (37-41%) in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of a hydroxymethyl intermediate, which is then further reacted to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
[1-(hydroxymethyl)-2-methylcyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclopropylmethanol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or hydrobromic acid (HBr) for halogenation reactions.
Major Products
Oxidation: Cyclopropane-1,1-dicarboxylic acid.
Reduction: Cyclopropylmethanol.
Substitution: Cyclopropylmethyl halides.
Scientific Research Applications
Chemistry
In organic chemistry, [1-(hydroxymethyl)-2-methylcyclopropyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound has been investigated for its potential use in drug development, particularly as an intermediate in the synthesis of biologically active molecules. Its hydroxymethyl groups can be modified to create derivatives with enhanced pharmacological properties .
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile precursor for the synthesis of high-performance materials .
Mechanism of Action
The mechanism by which [1-(hydroxymethyl)-2-methylcyclopropyl]methanol exerts its effects is primarily through its ability to participate in chemical reactions that modify its structure. The hydroxymethyl groups can interact with various molecular targets, leading to the formation of new compounds with different properties. These interactions can involve pathways such as oxidation-reduction and nucleophilic substitution, which are fundamental to its reactivity .
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(hydroxymethyl)cyclopropane: Similar in structure but lacks the methyl group on the cyclopropane ring.
Cyclopropylmethanol: Contains only one hydroxymethyl group.
Cyclopropane-1,1-dicarboxylic acid: An oxidized form of the compound.
Uniqueness
[1-(hydroxymethyl)-2-methylcyclopropyl]methanol is unique due to the presence of both hydroxymethyl and methyl groups on the cyclopropane ring.
Properties
CAS No. |
39590-82-4 |
---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.2 |
Purity |
95 |
Origin of Product |
United States |
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